molecular formula C20H28O2Si B12284845 2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol

2-[Tert-butyl(diphenyl)silyl]oxybutan-1-ol

Cat. No.: B12284845
M. Wt: 328.5 g/mol
InChI Key: XJZNWFNRDWWIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol is a chiral organosilicon compound. It is characterized by the presence of a silyl ether group, which is a common protective group in organic synthesis. This compound is often used in the synthesis of complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base, such as imidazole, in an aprotic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The silyl ether group can be reduced to a hydroxyl group using reagents like tetrabutylammonium fluoride (TBAF).

    Substitution: The silyl ether group can be substituted with other functional groups using nucleophiles like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    Substitution: Lithium aluminum hydride (LiAlH4) in ether.

Major Products

The major products formed from these reactions include carbonyl compounds, alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol has several applications in scientific research:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in the synthesis of complex organic molecules.

    Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is used in the development of drug candidates and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol involves the protection of hydroxyl groups through the formation of a silyl ether bond. This protects the hydroxyl group from unwanted reactions during synthetic processes. The silyl ether group can be selectively removed under mild conditions, allowing for the regeneration of the hydroxyl group.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol
  • (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-propanol
  • (2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-pentanol

Uniqueness

(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-1-butanol is unique due to its specific chiral configuration and the presence of the diphenylsilyl group. This makes it particularly useful in asymmetric synthesis and the preparation of chiral intermediates.

Properties

Molecular Formula

C20H28O2Si

Molecular Weight

328.5 g/mol

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxybutan-1-ol

InChI

InChI=1S/C20H28O2Si/c1-5-17(16-21)22-23(20(2,3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17,21H,5,16H2,1-4H3

InChI Key

XJZNWFNRDWWIEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.